molecular formula C13H14N2OS B12122454 Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) CAS No. 550352-29-9

Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI)

Cat. No.: B12122454
CAS No.: 550352-29-9
M. Wt: 246.33 g/mol
InChI Key: RVOACIYUGQHFQS-UHFFFAOYSA-N
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Description

Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) is an organic compound characterized by its benzamide core structure, substituted with a 4,5-dimethyl-2-thiazolyl group and an additional methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The 4,5-dimethyl substitution on the thiazole ring can be achieved through selective alkylation reactions.

    Amidation: The final step involves the formation of the benzamide structure by reacting the substituted thiazole with benzoyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products:

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted thiazoles and benzamides.

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: It may be used in the synthesis of novel polymers and materials with specific electronic properties.

Biology:

    Enzyme Inhibition: The compound can serve as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Molecular Probes: It can be used as a molecular probe to study biological pathways and interactions.

Medicine:

    Drug Development: Due to its structural features, the compound is a candidate for drug development, particularly in targeting specific proteins or pathways in diseases.

Industry:

    Agriculture: It may be used in the development of agrochemicals, such as pesticides or herbicides.

    Pharmaceuticals: The compound can be a precursor or intermediate in the synthesis of pharmaceutical agents.

Mechanism of Action

The mechanism of action of Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) depends on its specific application. In enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The molecular targets and pathways involved vary based on the biological context, but often include key proteins and signaling pathways relevant to the compound’s intended use.

Comparison with Similar Compounds

  • Benzamide, N-(4,5-dimethyl-2-thiazolyl)-3-methyl- (9CI)
  • Benzamide, N-(4,5-dimethyl-2-thiazolyl)-2-methyl- (9CI)

Comparison:

  • Structural Differences: The position of the methyl group on the benzamide ring varies among these compounds, which can influence their chemical reactivity and biological activity.
  • Unique Features: Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI) is unique due to its specific substitution pattern, which may confer distinct properties in terms of stability, solubility, and interaction with biological targets.

This detailed overview provides a comprehensive understanding of Benzamide, N-(4,5-dimethyl-2-thiazolyl)-4-methyl-(9CI), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

550352-29-9

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methylbenzamide

InChI

InChI=1S/C13H14N2OS/c1-8-4-6-11(7-5-8)12(16)15-13-14-9(2)10(3)17-13/h4-7H,1-3H3,(H,14,15,16)

InChI Key

RVOACIYUGQHFQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C

Origin of Product

United States

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